

physical properties of (3-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-bromophenyl)hydrazine

Cat. No.: B1328922

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **(3-Bromophenyl)hydrazine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(3-bromophenyl)hydrazine**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical Properties

(3-Bromophenyl)hydrazine is an aromatic hydrazine derivative with the chemical formula $C_6H_7BrN_2$. It is commonly available as a solid and its physical characteristics are crucial for its handling, storage, and application in various chemical reactions. The hydrochloride salt is also frequently used.

Quantitative Data

The key physical properties of **(3-bromophenyl)hydrazine** and its hydrochloride salt are summarized in the table below for easy reference and comparison.

Property	(3-Bromophenyl)hydrazine	(3-Bromophenyl)hydrazine HCl	Source(s)
Molecular Formula	C ₆ H ₇ BrN ₂	C ₆ H ₈ BrClN ₂	[1][2][3]
Molecular Weight	187.04 g/mol	223.50 g/mol	[1][3][4]
Appearance	White to off-white crystalline solid	Off-white to light brown powder	[1][5]
Melting Point	70.00 °C (343.15 K)	227-231 °C (dec.)	[1][6]
Boiling Point	265.50 °C (538.65 K) at 760 Torr; 174-176 °C at 20 Torr	Not applicable	[1]
Density	1.5780 g/cm ³ (predicted)	Not available	[1]
pKa	4.91 ± 0.10 (predicted)	Not applicable	
Solubility	Generally limited in water; Soluble in organic solvents like ethanol and acetone.	Slightly soluble in DMSO and Methanol.	[1][5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of **(3-bromophenyl)hydrazine** are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point is a critical indicator of purity.

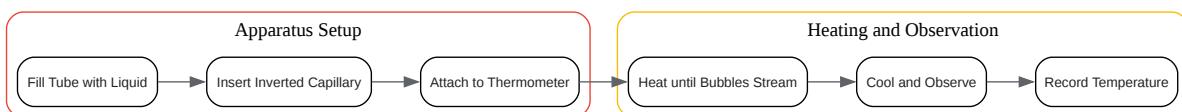
Methodology:

- A small, dry sample of **(3-bromophenyl)hydrazine** is finely powdered.

- The powdered sample is packed into a capillary tube to a height of about 3 mm.
- The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.


Boiling Point Determination

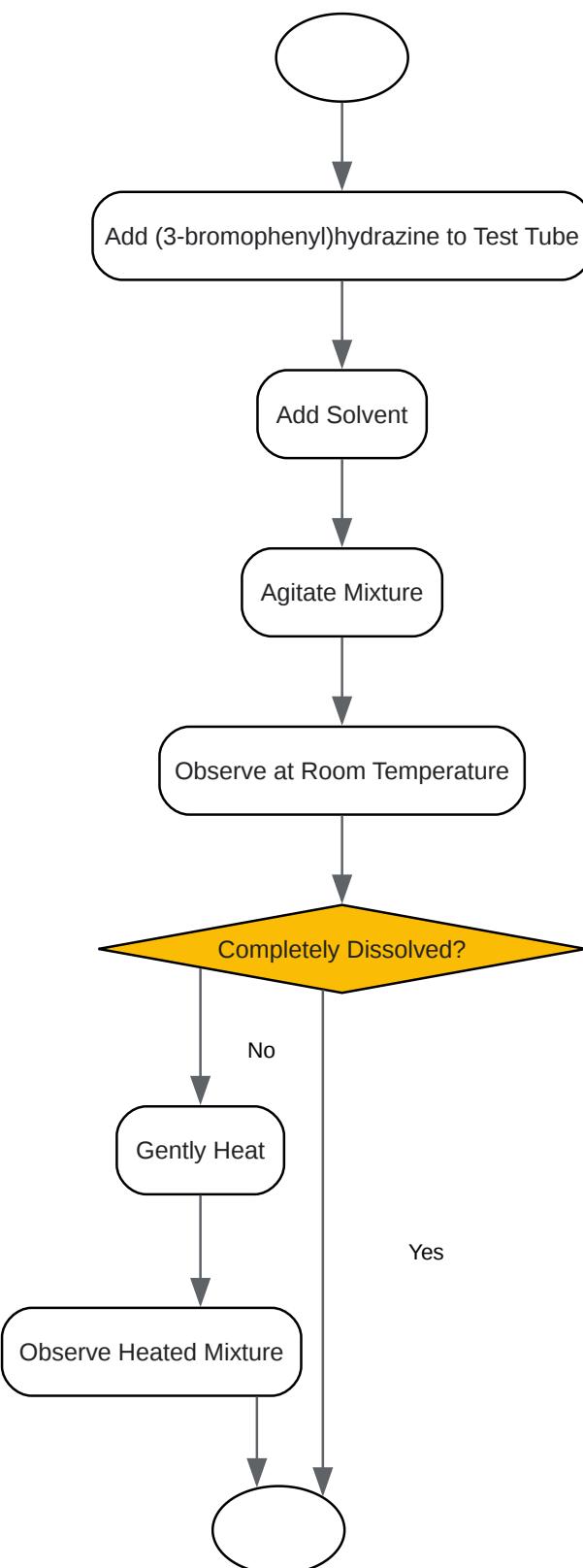
This protocol is suitable for determining the boiling point of the liquid form of **(3-bromophenyl)hydrazine**, particularly at reduced pressure.

Methodology:

- A small volume (a few milliliters) of liquid **(3-bromophenyl)hydrazine** is placed in a small test tube or a specialized boiling point tube.^{[7][8]}
- A capillary tube, sealed at one end, is inverted and placed into the liquid.^[7]
- The assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube, which allows for uniform heating.^{[7][8]}

- The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8]
- The heat source is then removed, and the apparatus is allowed to cool.[8]
- The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8]

[Click to download full resolution via product page](#)


Workflow for Boiling Point Determination.

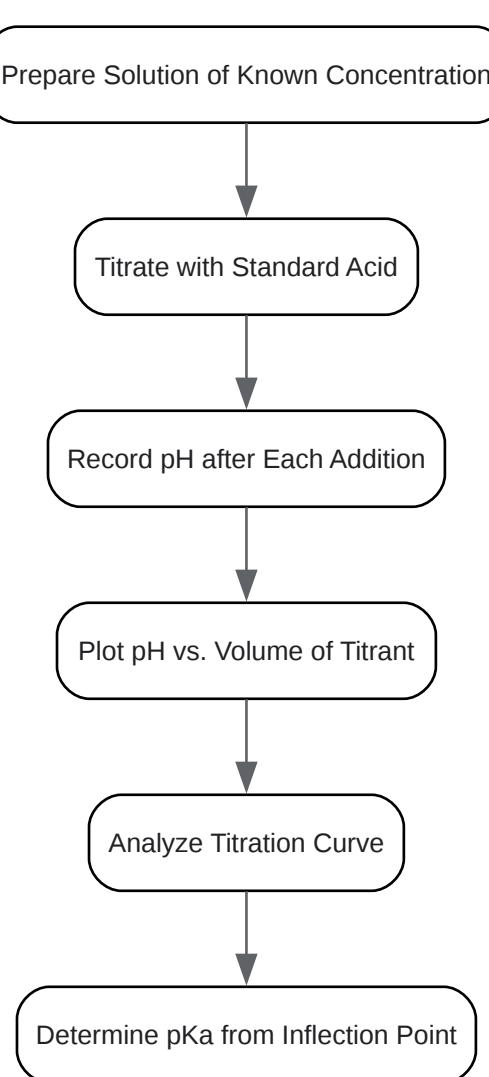
Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for reaction and purification procedures.

Methodology:

- Add a small, measured amount of **(3-bromophenyl)hydrazine** (e.g., 10 mg) to a test tube. [9]
- Add a small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone) to the test tube.[9]
- Gently agitate the mixture to facilitate dissolution.[9]
- Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
- If the substance does not dissolve at room temperature, the mixture can be gently heated to observe any change in solubility with temperature.

[Click to download full resolution via product page](#)


Logical Workflow for Solubility Assessment.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally, often using potentiometric titration.

Methodology:

- A solution of **(3-bromophenyl)hydrazine** of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).[10]
- The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[10]
- A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known increments using a burette.[10]
- The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[10]
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the hydrazine has been protonated.[11]

[Click to download full resolution via product page](#)

Experimental Workflow for pKa Determination.

Spectral Data

Spectral data is essential for the structural elucidation and confirmation of **(3-bromophenyl)hydrazine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra provide detailed information about the molecular structure. The chemical shifts and coupling constants are characteristic of the substituted phenyl ring and the hydrazine moiety.[\[2\]](#)[\[12\]](#)

- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **(3-bromophenyl)hydrazine**, the presence of bromine results in a characteristic isotopic pattern (^{19}Br and ^{81}Br in approximately a 1:1 ratio), which is a key diagnostic feature in the mass spectrum.[2]

This guide provides foundational data and methodologies for working with **(3-bromophenyl)hydrazine**. For specific applications, it is recommended to consult peer-reviewed literature and safety data sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. (3-Bromophenyl)hydrazine | C₆H₇BrN₂ | CID 33758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromophenylhydrazine | SIELC Technologies [sielc.com]
- 4. 3-Bromophenylhydrazine hydrochloride | C₆H₈BrClN₂ | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromophenylhydrazine hydrochloride CAS#: 27246-81-7 [m.chemicalbook.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CHM1020L Online Manual [chem.fsu.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [physical properties of (3-bromophenyl)hydrazine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1328922#physical-properties-of-3-bromophenyl-hydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com